4-methyl-N-[4-(propan-2-yloxy)phenyl]benzenesulfonamide
Description
Properties
Molecular Formula |
C16H19NO3S |
|---|---|
Molecular Weight |
305.4 g/mol |
IUPAC Name |
4-methyl-N-(4-propan-2-yloxyphenyl)benzenesulfonamide |
InChI |
InChI=1S/C16H19NO3S/c1-12(2)20-15-8-6-14(7-9-15)17-21(18,19)16-10-4-13(3)5-11-16/h4-12,17H,1-3H3 |
InChI Key |
FBKCHMDLFIWFMF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)OC(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-METHYL-N-[4-(PROPAN-2-YLOXY)PHENYL]BENZENE-1-SULFONAMIDE typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the reaction of 4-methylbenzenesulfonyl chloride with 4-(propan-2-yloxy)aniline under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the sulfonamide bond.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often involving automated systems and continuous flow reactors to ensure consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
4-METHYL-N-[4-(PROPAN-2-YLOXY)PHENYL]BENZENE-1-SULFONAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: The aromatic rings in the compound can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or alkylating agents can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Scientific Research Applications
4-methyl-N-[4-(propan-2-yloxy)phenyl]benzenesulfonamide is a chemical compound with a structure that includes a sulfonamide group, a methyl group, and a propan-2-yloxyphenyl group. It has applications in scientific research, including use as a reagent or intermediate in organic synthesis, and is studied for potential biological activities such as antimicrobial and anti-inflammatory properties. It is also investigated for potential use in drug development and is utilized in the production of specialty chemicals and materials.
Scientific Research Applications
- Chemistry 4-methyl-N-[4-(propan-2-yloxy)phenyl]benzenesulfonamide can be used as a reagent or intermediate in organic synthesis.
- Biology It is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties. Some sulfonamide derivatives have been studied as antibacterial agents and suggested as competitive inhibitors of the enzyme dihydropteroate synthetase (DHPS), which is important for synthesizing folate necessary for cell nucleic acid synthesis .
- Medicine The compound is investigated for its potential use in drug development, particularly in designing new therapeutic agents.
- Industry It is utilized in the production of specialty chemicals and materials.
Reactions
- Oxidation Oxidation of 4-methyl-N-[4-(propan-2-yloxy)phenyl]benzenesulfonamide can result in sulfoxides and sulfones.
- Reduction Reduction of the compound can result in amines.
- Substitution Depending on the reagents used, various substituted aromatic compounds can be produced.
Mechanism of Action
The mechanism of action of 4-METHYL-N-[4-(PROPAN-2-YLOXY)PHENYL]BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes or receptors, potentially inhibiting their activity. The compound’s structure allows it to fit into binding sites on proteins, affecting their function and leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects
- 4-Methyl-N-{4-[(5-Methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}benzenesulfonamide (): Substituent: A sulfamoyl-linked oxazole ring. Synthesis: Reacting 4-amino-N-(5-methyloxazol-3-yl)benzenesulfonamide with p-toluenesulfonyl chloride under basic conditions . Structural Features: Planar aromatic rings with dihedral angles of 81.27° (between benzene rings) and intramolecular C–H···O hydrogen bonds stabilizing the conformation .
Crystallographic Comparisons
Antibacterial Activity
- HMC Compounds () : Cyclohexyl and pyridyl-substituted analogs show anti-inflammatory and anti-osteoporotic activity, suggesting sulfonamides’ versatility in targeting diverse pathways .
Enzyme Inhibition
- Phospholipase A2 Inhibitors (): Derivatives with propenoyl and methylsulfonyl groups exhibit IC50 values as low as 0.009 µM, highlighting the role of electron-withdrawing groups in enhancing inhibitory potency .
Physicochemical Properties
Structure-Activity Relationship (SAR) Trends
Electron-Withdrawing Groups (e.g., nitro, sulfonyl): Enhance hydrogen-bonding capacity and enzyme inhibition ().
Bulky Substituents (e.g., isopropoxy, cyclohexyl): Improve membrane permeability but may reduce binding affinity to sterically sensitive targets.
Heterocyclic Moieties (e.g., oxazole): Introduce planar rigidity and additional hydrogen-bonding sites, beneficial for antibacterial activity .
Biological Activity
The compound 1-[2-(dimethylamino)ethyl]-3-hydroxy-4-[3-methyl-4-(prop-2-en-1-yloxy)benzoyl]-5-[4-(propan-2-yl)phenyl]-2,5-dihydro-1H-pyrrol-2-one is a complex organic molecule with potential pharmacological properties. This article reviews its biological activity, including mechanisms of action, therapeutic applications, and research findings.
Research indicates that this compound may exert its biological effects through various mechanisms:
- Inhibition of Enzymatic Activity : Preliminary studies suggest that it may inhibit specific enzymes involved in metabolic pathways, contributing to its therapeutic effects.
- Interaction with Receptors : The compound has shown potential to bind to various biological receptors, influencing cellular responses and signaling pathways.
Therapeutic Applications
The compound has been investigated for several therapeutic applications:
- Anticancer Activity : Studies have indicated that it may inhibit cancer cell proliferation in vitro. For instance, it has been tested against various cancer cell lines, showing significant cytotoxic effects.
- Anti-inflammatory Properties : The compound exhibits anti-inflammatory activity by modulating cytokine production and reducing inflammation markers.
- Neuroprotective Effects : There is emerging evidence that it may protect neuronal cells from oxidative stress, suggesting potential in treating neurodegenerative diseases.
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological activity of this compound:
Table 1: Summary of Biological Activities
Detailed Findings
- Anticancer Activity : A study published in Journal of Medicinal Chemistry demonstrated that the compound inhibited the growth of MCF-7 breast cancer cells with an IC50 value of 15 µM. The mechanism was attributed to the induction of apoptosis via the mitochondrial pathway.
- Anti-inflammatory Effects : In a separate investigation, the compound was shown to significantly reduce pro-inflammatory cytokines in a murine model of arthritis. The results indicated a reduction in paw swelling and improved mobility.
- Neuroprotective Effects : Research published in Neuroscience Letters highlighted the ability of this compound to protect SH-SY5Y neuroblastoma cells from oxidative damage induced by hydrogen peroxide. The protective effect correlated with decreased levels of reactive oxygen species (ROS).
Pharmacokinetics
Understanding the pharmacokinetic profile is crucial for evaluating the therapeutic potential of this compound:
- Absorption : Studies suggest good oral bioavailability.
- Distribution : It shows a high volume of distribution indicating extensive tissue binding.
- Metabolism : Primarily metabolized in the liver through cytochrome P450 enzymes.
- Excretion : Excreted mainly via urine, with a half-life allowing for once-daily dosing.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
